2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Description
2,4-Difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide is a sulfonamide derivative featuring a 2,4-difluorophenyl group attached to a sulfonamide core. The nitrogen of the sulfonamide is connected via an ethyl linker to a 1,3-thiazole ring substituted at position 2 with a 3-fluorophenyl group. This compound’s structural complexity arises from its dual aromatic systems (fluorinated benzene and thiazole) and the ethyl spacer, which may influence its physicochemical properties and biological interactions. Its synthesis likely involves multi-step protocols, including nucleophilic substitutions and cyclization reactions, as seen in analogous compounds .
Properties
IUPAC Name |
2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S2/c18-12-3-1-2-11(8-12)17-22-14(10-25-17)6-7-21-26(23,24)16-5-4-13(19)9-15(16)20/h1-5,8-10,21H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRHMYCEIQHPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of Fluorine Atoms: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reactions: The final coupling of the thiazole ring with the fluorinated aromatic sulfonamide can be performed using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
2,4-Difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Core
The sulfonamide core is a common scaffold in medicinal chemistry. Key analogs include:
| Compound Name | Sulfonamide Substituents | Thiazole Substituents | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| 2,4-Difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide (Target) | 2,4-difluoro | 2-(3-fluorophenyl) | ~422.4* | Reference compound |
| N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide | 2-methoxy,4,5-dimethyl | 2-(4-chlorophenyl) | 436.98 | Electron-donating (methoxy) vs. fluorine |
| 2-Fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide | 2-fluoro | 4-methyl,2-(3-methylphenyl) | 390.5 | Methyl vs. fluorine on thiazole/benzene |
| 4-Fluoro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide | 4-fluoro | 2-(pyridin-3-yl) | ~393.4† | Pyridine vs. fluorophenyl on thiazole |
*Calculated based on molecular formula C₁₉H₁₄F₃N₃O₂S₂.
†From .
Key Observations :
- Fluorine Positioning : Electron-withdrawing fluorine substituents on the sulfonamide (e.g., 2,4-difluoro in the target) may enhance metabolic stability and binding affinity compared to electron-donating groups (e.g., methoxy in , compound 2) .
Thiazole Ring Modifications and SAR
The thiazole ring’s substitution pattern significantly impacts activity:
- Position 2 Substituents : The 3-fluorophenyl group in the target compound contrasts with 4-chlorophenyl (, compound 2) or 3-methylphenyl (, compound 3). Fluorine’s electron-withdrawing nature may improve membrane permeability compared to bulky methyl or chloro groups .
- Position 4 vs. 5 Substitution : The target’s thiazole substituent is at position 4, while (compound 3) features a 5-methyl group. Positional differences can affect ring planarity and steric interactions with biological targets.
Physicochemical Properties
- Solubility and LogP: The target’s fluorinated aromatic systems likely reduce logP compared to non-fluorinated analogs (e.g., compound 7 in with 3,4-dimethoxyphenyl), improving aqueous solubility .
Biological Activity
2,4-Difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the treatment of various diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific diseases, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the sulfonamide class and is characterized by the following chemical structure:
- Molecular Formula : C18H13F3N4O2S
- Molecular Weight : 438.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has shown potential as an inhibitor of certain protein kinases involved in cancer progression and other diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit the activity of kinases such as B-Raf and PI3K, which are crucial in signaling pathways that regulate cell growth and survival .
- Antiproliferative Effects : Research indicates that it exhibits antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent .
Efficacy in Cancer Treatment
Recent studies have demonstrated the compound's effectiveness against multiple cancer types. For example:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing significant potency.
Case Studies
- Study on Trypanocidal Activity : A study involving derivatives similar to this compound reported trypanocidal activity with IC50 values ranging from 0.42 μM to 0.80 μM against Trypanosoma brucei, highlighting its potential for treating parasitic infections .
- Combination Therapy for Cancer : Another investigation explored the use of this compound in combination with other inhibitors to enhance therapeutic effects against tumors resistant to single-agent therapies . This approach shows promise in overcoming drug resistance.
Research Findings
Numerous studies have focused on the synthesis and evaluation of thiazole-based compounds similar to this compound. These investigations reveal a consistent pattern of biological activity linked to structural modifications.
Summary of Findings:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
